trans-1-Phenyl-1-pentene

Beschreibung

Significance of Alkenes in Organic Chemistry and Materials Science

Alkenes, hydrocarbons containing at least one carbon-carbon double bond, are of paramount importance in both organic chemistry and materials science. numberanalytics.com The presence of the π-bond in the C=C double bond makes alkenes significantly more reactive than their saturated counterparts, alkanes. This reactivity allows them to serve as versatile starting materials for the synthesis of a vast array of more complex organic molecules and functional groups through addition reactions. tutorchase.com For instance, reactions like hydrogenation, halogenation, hydrohalogenation, and oxidation open pathways to alkanes, alkyl halides, alcohols, epoxides, and diols, respectively. smolecule.comtutorchase.com

In the realm of materials science, the ability of alkenes to undergo polymerization is a cornerstone of the polymer industry. fiveable.me Through processes like addition polymerization, alkene monomers are linked together to form long-chain polymers with a wide range of properties and applications. numberanalytics.comtutorchase.com Common examples include the production of polyethylene (B3416737) from ethene and polypropylene (B1209903) from propene, materials that are ubiquitous in modern life. tutorchase.com Furthermore, alkenes are integral components in the synthesis of fine chemicals, pharmaceuticals, and detergents. fiveable.mersc.org

Stereochemical Considerations in Unsaturated Hydrocarbons

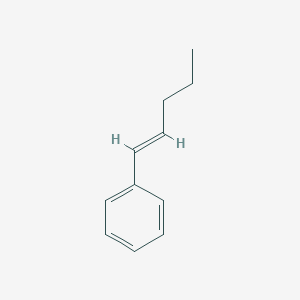

The restricted rotation around the carbon-carbon double bond in alkenes gives rise to the phenomenon of stereoisomerism, specifically geometric or cis-trans isomerism. numberanalytics.comlibretexts.org For a molecule to exhibit this type of isomerism, each carbon atom of the double bond must be attached to two different groups. libretexts.org In the case of trans-1-Phenyl-1-pentene, one carbon of the double bond is attached to a phenyl group and a hydrogen atom, while the other is attached to a propyl group and a hydrogen atom, fulfilling this requirement.

The spatial arrangement of these groups significantly influences the physical and chemical properties of the isomers. numberanalytics.com Trans isomers, like this compound, are generally more stable than their cis counterparts due to reduced steric strain, as the larger substituent groups are positioned further apart. smolecule.com This difference in stability can affect reaction rates and product distributions in chemical syntheses. The stereochemistry of an alkene is a critical factor in determining the stereochemical outcome of its reactions, a concept known as stereospecificity and stereoselectivity. fiveable.mechemistrysteps.com For instance, the addition of certain reagents across the double bond can result in the formation of specific stereoisomers of the product, depending on whether the starting alkene was cis or trans.

The E/Z notation system provides a more unambiguous way to describe the stereochemistry of alkenes, especially for those with more than two different substituents on the double bond carbons. ucalgary.ca This system assigns priorities to the substituents on each carbon based on atomic number according to the Cahn-Ingold-Prelog rules. If the higher-priority groups are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning opposite). ucalgary.ca For 1-Phenyl-1-pentene, the trans isomer corresponds to the (E) configuration. nih.gov

Overview of Current Research Landscape Pertaining to Phenyl-Substituted Alkenes

Phenyl-substituted alkenes, a class of compounds that includes this compound, are subjects of ongoing research due to their unique electronic and steric properties, which make them valuable in various synthetic applications. Research in this area often focuses on the development of novel synthetic methodologies, the investigation of reaction mechanisms, and the synthesis of complex molecules and materials.

Recent studies have explored the electrochemical dicarboxylation of phenyl-substituted alkenes as a method for synthesizing 1-phenylalkane-1,2-dicarboxylic acids. researchgate.net Another area of active investigation is the remote C-H activation of phenyl-substituted alkenes, which allows for the stereoselective synthesis of molecules with multiple contiguous chiral centers. researchgate.net Furthermore, the development of efficient and stereoselective methods for the synthesis of highly substituted alkenes, including all-carbon tetrasubstituted alkenes derived from phenyl-substituted precursors, remains a significant challenge and an active area of research. rsc.org These advanced synthetic methods often employ transition-metal catalysis to achieve high levels of control over the reaction outcome. The photochemistry of phenyl-substituted alkenes, particularly their electron-transfer-induced tautomerization, has also been a subject of study. cdnsciencepub.com

The decomposition kinetics of large unsaturated molecules like this compound have been studied to better understand combustion chemistry. osti.gov Additionally, research into the hydroxyfluorination of phenyl-substituted alkenes has led to the development of methods for synthesizing fluorohydrins, which are important building blocks in medicinal chemistry. chemrevlett.com The hydrogenation of phenyl-substituted alkenes is another area of interest, with studies focusing on the influence of stereochemistry on reaction rates and selectivity. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(E)-pent-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h4-10H,2-3H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMYONNPZWOTKW-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-18-6, 16002-93-0, 52181-77-8 | |

| Record name | 1-Pentenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1-Phenyl-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052181778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-pentenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Trans 1 Phenyl 1 Pentene and Its Stereoisomers

Stereoselective Synthesis Approaches

The ability to selectively synthesize one stereoisomer over another is a critical challenge in organic synthesis. For 1,2-disubstituted alkenes like 1-phenyl-1-pentene, this translates to controlling the formation of either the trans (E) or cis (Z) isomer. The following sections explore established and contemporary methods that offer high levels of stereocontrol.

Julia Olefination Variants for trans-1,2-Disubstituted Alkenes

The Julia olefination is a powerful tool for the synthesis of alkenes from phenyl sulfones and carbonyl compounds. wikipedia.org The classical Julia-Lythgoe olefination involves a multi-step process that ultimately yields the desired alkene. wikipedia.org However, modified versions of this reaction have been developed to improve its efficiency and stereoselectivity.

One of the most significant advancements is the Julia-Kocienski olefination, which often provides excellent E-selectivity for the resulting alkene. wikipedia.org This variant utilizes heterocyclic sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. organic-chemistry.orgorganic-chemistry.org The reaction of metallated PT sulfones with aldehydes can produce trans-1,2-disubstituted alkenes with high stereoselectivity. organic-chemistry.org The choice of base and solvent is crucial in controlling the stereochemical outcome. For instance, using potassium or sodium hexamethyldisilazide as the base in 1,2-dimethoxyethane (B42094) as the solvent has been shown to afford high yields and excellent trans selectivity. organic-chemistry.orggla.ac.uk The sterically demanding phenyl group on the tetrazole ring is thought to favor a transition state that leads to the E-alkene. organic-chemistry.org

The general mechanism involves the deprotonation of the sulfone, followed by addition to the aldehyde to form a β-alkoxysulfone intermediate. Subsequent reductive elimination, often with sodium amalgam or samarium(II) iodide in the classical procedure, or a more direct elimination in the modified versions, generates the alkene. wikipedia.org The Julia-Kocienski modification allows for a one-pot procedure, enhancing its practicality. gla.ac.uk

| Olefination Variant | Key Reagent | Typical Selectivity | Advantages |

| Classical Julia-Lythgoe | Phenyl sulfones | Variable | Wide functional group tolerance |

| Julia-Kocienski | 1-Phenyl-1H-tetrazol-5-yl sulfones | High E-selectivity wikipedia.orgorganic-chemistry.org | One-pot procedure, good yields organic-chemistry.orggla.ac.uk |

| Modified Julia | Benzothiazol-2-yl sulfones | Good E-selectivity organic-chemistry.org | Fewer steps than classical method |

Asymmetric Hydrovinylation Strategies

Asymmetric hydrovinylation, the addition of ethylene (B1197577) across a double bond, offers a direct route to chiral alkenes. This method is particularly useful for the synthesis of 1-phenyl-1-pentene isomers. The reaction typically employs a transition metal catalyst, often nickel-based, in conjunction with a chiral ligand. researchgate.net

For example, the hydrovinylation of styrene (B11656) derivatives can be achieved with high enantioselectivity using a nickel catalyst precursor like [(allyl)NiBr]₂ with a phosphoramidite (B1245037) ligand. researchgate.net The reaction of 2-phenyl-1-butene with ethylene, for instance, can produce (R)-3-methyl-3-phenyl-1-pentene in high yield and enantioselectivity. nih.gov The choice of the chiral ligand is critical in determining the stereochemical outcome of the reaction.

While this method is powerful for generating chiral centers, achieving high selectivity for a specific geometric isomer of an internal alkene like trans-1-phenyl-1-pentene can be challenging and is highly dependent on the substrate and catalyst system. The reaction conditions, such as temperature and catalyst loading, also play a significant role in the selectivity and yield. nih.gov

Grignard Reactions in Alkene Synthesis

Grignard reagents are among the most versatile organometallic compounds in organic synthesis. chemie-brunschwig.ch Their reaction with carbonyl compounds is a classic method for forming carbon-carbon bonds and can be adapted for alkene synthesis. libretexts.org For the synthesis of 1-phenyl-1-pentene, a plausible route involves the reaction of benzaldehyde (B42025) with a butylmagnesium halide, followed by dehydration of the resulting secondary alcohol.

The initial Grignard addition to benzaldehyde would yield 1-phenyl-1-pentanol. Subsequent acid-catalyzed dehydration of this alcohol would then generate a mixture of 1-phenyl-1-pentene isomers (cis and trans) and potentially 1-phenyl-2-pentene. Controlling the stereoselectivity of the elimination step to favor the trans isomer can be achieved by careful selection of the dehydrating agent and reaction conditions.

Furthermore, transition metal-catalyzed cross-coupling reactions involving Grignard reagents can provide a more direct route to specific alkene isomers. acs.org For example, the coupling of a vinyl halide with a phenylmagnesium halide in the presence of a suitable catalyst could be employed.

Stereocontrolled Alkyne Hydrogenation

The partial hydrogenation of alkynes is a well-established method for the synthesis of alkenes with defined stereochemistry. The choice of catalyst and reaction conditions dictates whether the cis or trans alkene is formed.

To synthesize this compound, the starting material would be 1-phenyl-1-pentyne (B1581927). The reduction of this alkyne using dissolving metals, typically sodium in liquid ammonia, proceeds via a radical anion intermediate and selectively yields the trans-alkene. This method is generally highly stereoselective for the formation of E-alkenes.

Conversely, the synthesis of the cis-isomer, (Z)-1-phenyl-1-pentene, is achieved through catalytic hydrogenation of 1-phenyl-1-pentyne using a "poisoned" catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline). organic-chemistry.org This catalyst facilitates the syn-addition of hydrogen to the alkyne, resulting in the cis-alkene. Recent advancements have also explored the use of other catalytic systems, including palladium-based catalysts with specific ligands, to achieve stereoselective semihydrogenation of alkynes to both E- and Z-alkenes using alternative hydrogen donors like water. acs.org

| Reagents | Product | Stereochemistry |

| Na, NH₃ (l) | This compound | E (trans) |

| H₂, Lindlar's catalyst | cis-1-Phenyl-1-pentene | Z (cis) |

| Pd catalyst, H₂O (as H donor) | Tunable E/Z selectivity acs.org | E or Z |

Novel Reaction Pathways for Alkene Formation

Beyond traditional methods, the exploration of novel reaction pathways continues to provide new avenues for alkene synthesis. These methods often involve unique reactive intermediates and can offer alternative selectivities.

Synthesis from Diazirine Decomposition

Diazirines are three-membered heterocyclic compounds containing two nitrogen atoms. Upon thermal or photochemical decomposition, they can extrude nitrogen gas to generate carbenes. acs.org These highly reactive carbene intermediates can then undergo various transformations, including rearrangement to form alkenes. cdnsciencepub.com

For the synthesis of 1-phenyl-1-pentene, a suitable precursor would be a substituted phenyldiazirine. For instance, the thermal decomposition of phenyl-n-butyldiazirine can lead to the formation of 1-phenyl-1-pentene. researchgate.net The decomposition can proceed through two main pathways: direct isomerization to a diazo compound or extrusion of nitrogen to form a carbene, which then rearranges. cdnsciencepub.com The partitioning between these pathways can be influenced by the solvent and substituents. cdnsciencepub.com In some cases, a portion of the alkene product may result from the direct thermal rearrangement of the diazirine without the involvement of a carbene intermediate, with a preference for the (E)-isomer being observed. researchgate.net

The stereoselectivity of the alkene formation from diazirine decomposition can be complex and may yield a mixture of cis and trans isomers. However, this method represents a unique entry point to alkene synthesis from unconventional starting materials.

Alkenyl-Phenylhydrazine Derivatization

The derivatization of phenylhydrazine (B124118) offers a versatile entry point for the synthesis of alkenes. While direct alkylation of phenylhydrazine can produce alkenyl-phenylhydrazines, a more common and controlled approach involves the reaction of phenylhydrazine with a carbonyl compound to form a phenylhydrazone, which can then be converted to the target alkene. rsc.orgscirp.org For the synthesis of this compound, this strategy would typically commence with the reaction of phenylhydrazine with valerophenone.

A prominent method for converting the resulting phenylhydrazone into the desired alkene is the Shapiro reaction , which involves the treatment of a tosylhydrazone with two equivalents of a strong organolithium base. wikipedia.org The tosylhydrazone is readily prepared by the reaction of the ketone (valerophenone) with tosylhydrazine. The mechanism proceeds through a dianion intermediate, which then eliminates the tosyl group and extrudes nitrogen gas to form a vinyllithium (B1195746) species. Subsequent quenching with a proton source yields the alkene. The stereochemistry of the resulting alkene is influenced by the stereochemistry of the hydrazone and the reaction conditions. wikipedia.org

Another related method is the Bamford-Stevens reaction , which involves the decomposition of a tosylhydrazone in the presence of a strong base. wikipedia.orgjk-sci.com The choice of solvent plays a crucial role in determining the stereochemical outcome of this reaction. In aprotic solvents, the reaction tends to proceed through a carbene intermediate, often leading to the formation of the Z-alkene. wikipedia.org Conversely, in protic solvents, the reaction can proceed through a carbocationic intermediate, resulting in a mixture of E and Z isomers. wikipedia.org Therefore, to favor the formation of this compound, careful selection of the reaction conditions is paramount.

| Reaction Name | Starting Material | Key Reagents | Intermediate | Typical Product | Stereochemical Influence |

| Shapiro Reaction | Tosylhydrazone of Valerophenone | 2 equiv. Organolithium base (e.g., n-BuLi) | Vinyllithium | 1-Phenyl-1-pentene | Controlled by hydrazone stereochemistry |

| Bamford-Stevens Reaction | Tosylhydrazone of Valerophenone | Strong base (e.g., NaH, NaOMe) | Carbene (aprotic solvent), Carbocation (protic solvent) | Mixture of (E/Z)-1-Phenyl-1-pentene | Solvent dependent: aprotic favors Z, protic gives mixture |

Catalyst Design and Optimization for Stereoselective Synthesis

The development of catalysts that can influence the stereochemical outcome of a reaction is a major focus of contemporary chemical research. For the synthesis of specific stereoisomers of 1-phenyl-1-pentene, the design of the catalyst system, including ligands, bases, and solvents, is critical.

Ligand Effects in Asymmetric Catalysis

In the realm of asymmetric synthesis, chiral ligands play a pivotal role in dictating the enantioselectivity of a reaction. While the direct asymmetric synthesis of this compound via methods like those described above is not extensively documented, analogous reactions provide significant insights into the principles of ligand effects.

For instance, in the catalytic asymmetric hydrovinylation of styrene derivatives, the choice of a chiral phosphoramidite ligand has been shown to be crucial for achieving high enantioselectivity. nih.gov Different ligands can create distinct chiral environments around the metal center, thereby directing the approach of the substrate and influencing the stereochemistry of the product. In a similar vein, the asymmetric synthesis of chiral alcohols through the addition of organozinc reagents to aldehydes is highly dependent on the structure of the chiral ligand, with BINOL-based ligands demonstrating high efficacy. acs.org These examples underscore the principle that for a hypothetical asymmetric synthesis of a chiral precursor to this compound, the electronic and steric properties of the chiral ligand would be a key parameter to optimize for achieving high stereocontrol.

Role of Bases and Solvents in Stereocontrol

The selection of the base and solvent system is a powerful tool for controlling the stereoselectivity of a reaction, particularly in olefination reactions. A notable example is a modified Julia olefination for the stereoselective synthesis of trans-1,2-disubstituted alkenes. organic-chemistry.org In this methodology, the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes demonstrated a strong dependence on the base and solvent. The use of potassium or sodium hexamethyldisilazide as the base in 1,2-dimethoxyethane as the solvent led to good yields and high selectivity for the trans-alkene. organic-chemistry.org This highlights how the nature of the counterion (from the base) and the coordinating ability of the solvent can influence the geometry of the transition state, thereby dictating the final stereochemistry of the double bond.

Spectroscopic Characterization and Conformational Analysis in Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of trans-1-phenyl-1-pentene, offering insights into its atomic connectivity and spatial arrangement.

Proton (¹H) NMR for Structural Elucidation and Stereochemistry

Proton (¹H) NMR spectroscopy is instrumental in confirming the structure of this compound by revealing the chemical environment of each proton. The trans configuration of the double bond is confirmed by the coupling constant between the vinylic protons. In a typical ¹H NMR spectrum, the protons of the phenyl group appear as a complex multiplet in the aromatic region. The olefinic protons give rise to distinct signals, with their coupling constants providing definitive evidence of the trans stereochemistry. The aliphatic protons of the pentyl group exhibit characteristic splitting patterns corresponding to their neighboring protons.

Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. nih.gov The spectrum of this compound shows distinct signals for each carbon atom, including those in the phenyl ring and the pentenyl chain. nih.gov The chemical shifts of the olefinic carbons are particularly informative for confirming the presence and geometry of the double bond. The signals for the aliphatic carbons in the pentyl group can also be clearly resolved and assigned.

| Carbon Atom | Chemical Shift (ppm) |

| C1 (α-carbon) | 131.5 |

| C2 (β-carbon) | 129.8 |

| C3 | 35.1 |

| C4 | 22.7 |

| C5 | 13.9 |

| C1' (ipso-carbon) | 137.9 |

| C2'/C6' | 128.4 |

| C3'/C5' | 126.8 |

| C4' | 125.8 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Multinuclear NMR for Complex Structures

While ¹H and ¹³C NMR are the primary techniques for characterizing this compound, multinuclear NMR methods could be employed for more complex derivatives or in studies involving isotopic labeling. For instance, deuterium (B1214612) (²H) NMR could be used to probe specific sites in the molecule, while other nuclei could be introduced to study reaction mechanisms or intermolecular interactions.

Vibrational and Electronic Spectroscopy for Molecular Insights

Vibrational and electronic spectroscopy provide further details about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that confirm its structure. nih.gov A notable feature is the C-H stretching vibration of the trans-disubstituted double bond, which typically appears around 965 cm⁻¹. The spectrum also shows aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching vibrations below 3000 cm⁻¹, and C=C stretching vibrations for both the aromatic ring and the alkene bond in the 1600-1450 cm⁻¹ region. nih.gov

| Vibrational Mode | **Frequency (cm⁻¹) ** |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=C Stretch (Aromatic) | ~1600 |

| C=C Stretch (Alkene) | ~1650 |

| Trans C-H Bend (out-of-plane) | ~965 |

Gas-Phase Spectroscopic Techniques for Conformational Studies

While advanced gas-phase spectroscopic studies have been extensively applied to flexible phenylalkenes, such as 5-phenyl-1-pentene (B85501), to distinguish between its multiple conformers, specific experimental data for this compound using these techniques are not prominent in the surveyed literature. researchgate.netims.ac.jpscience.gov The planarity enforced by the conjugated π-system between the phenyl ring and the adjacent double bond in this compound suggests it exists predominantly in a single, stable conformation, making it a less common subject for techniques designed to differentiate multiple isomers.

Nevertheless, the principles of these techniques are central to modern chemical physics and are described here.

Resonance-Enhanced Two-Photon Ionization (R2PI) is a highly sensitive and selective method for obtaining electronic spectra of molecules in the gas phase. nih.gov In this technique, a first laser photon excites a molecule from its ground electronic state to a specific vibrational level of an excited electronic state. A second photon then ionizes the molecule from this excited state. The resulting ions are detected, typically using a time-of-flight mass spectrometer, which allows for mass-selective detection. nih.gov By scanning the wavelength of the first laser, a vibronic spectrum of the molecule is recorded. This method is particularly valuable for identifying different conformational isomers, as each conformer will have a unique electronic spectrum with distinct origin transitions. acs.org

To confirm that different spectral features arise from distinct ground-state conformers, UV-UV hole-burning (UVHB) spectroscopy is employed. researchgate.net This pump-probe technique uses two lasers. The first laser, the "hole-burn" laser, is fixed on a specific spectroscopic transition, depleting the population of the corresponding conformer's ground state. The second laser, the "probe," is scanned to record the R2PI spectrum. If the transition being probed originates from the same ground state as the one depleted by the burn laser, its intensity will decrease, creating a "hole" in the spectrum. Transitions belonging to other conformers remain unaffected. This allows for the unambiguous assignment of spectral features to each specific conformer present in the sample. acs.orgresearchgate.net

For molecules with resolved or partially resolved rotational structure, rotational band contour analysis provides detailed information about the molecule's geometry in both the ground and excited electronic states. researchgate.netacs.org By simulating the shape of the rotational envelope of a vibronic transition and comparing it to the high-resolution experimental spectrum, one can determine the rotational constants. acs.org Since these constants are directly related to the molecule's moments of inertia, they serve as a reliable fingerprint of a specific conformational structure. This analysis is crucial for making definitive assignments of conformer geometries predicted by computational chemistry methods. researchgate.netacs.org

Stimulated Emission Pumping-Population Transfer (SEP-PT) is a sophisticated technique used to measure the energy barriers to conformational isomerization. ims.ac.jp It involves using a pump laser to excite a single, specific conformer (X). A second, high-energy "dump" laser then stimulates emission back down to high-lying vibrational levels of the ground electronic state, above the isomerization barrier. If the energy is sufficient, conformer X can convert to a different conformer (Y). A third laser is then used to probe the population of the product conformer Y. By varying the energy of the dump laser, an energy threshold for the X → Y isomerization can be precisely determined. ims.ac.jpscience.gov Studies on the related 5-phenyl-1-pentene have used this method to map its potential energy surface, identifying barriers near 600 cm⁻¹ for vinyl group reorientation and 1200-1374 cm⁻¹ for rotation around alkyl chain bonds. ims.ac.jp

Mass Spectrometry in Elucidating Reaction Products and Intermediates

Mass spectrometry (MS) is a cornerstone technique for identifying this compound as a product in various chemical reactions and complex mixtures. It provides crucial information on molecular weight and fragmentation patterns, which aids in structural elucidation.

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. uni-regensburg.de The molecular ion ([M]⁺) appears at a mass-to-charge ratio (m/z) of 146, corresponding to its molecular weight. uni-regensburg.de The most abundant fragment ions are typically observed at m/z 117, 115, and 104. The peak at m/z 117 likely results from the loss of an ethyl group (C₂H₅), a common fragmentation pathway for alkylbenzenes.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Plausible Fragment Lost |

|---|---|---|

| 146 | Base Peak ([M]⁺) | - |

| 117 | High | •C₂H₅ (Ethyl radical) |

| 115 | High | C₂H₇ / Loss of H₂ from m/z 117 |

| 104 | Medium | •C₃H₆ (Propene) |

Data sourced from NIST and PubChem databases. uni-regensburg.de

Research has identified this compound in several contexts using MS:

Natural Products: It has been detected as a volatile flavor compound in dry-cured mackerel using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). researchgate.net

Synthesis: The Wittig reaction between butylidenetriphenylphosphorane and benzaldehyde (B42025) yields 1-phenyl-1-pentene, with the cis and trans isomers being identified and quantified by GC-MS. uni-regensburg.de

Catalysis: Iron-catalyzed cross-coupling reactions have been shown to produce 1-phenyl-1-pentene, with product analysis confirmed by high-resolution mass spectrometry (HRMS).

Thermal Decomposition: The thermal rearrangement of specific phenyldiazirine compounds has been found to produce (E)-1-phenyl-1-pentene (trans isomer) as a product, with outcomes studied through both experimental and theoretical methods. researchgate.netims.ac.jp

These examples underscore the utility of mass spectrometry in confirming the presence of this compound and elucidating the mechanisms of its formation. uni-regensburg.de

Mechanistic Investigations and Reaction Dynamics

Unimolecular Decomposition Pathways

The thermal breakdown of trans-1-phenyl-1-pentene can proceed through several pathways, revealing the inherent stability and reactivity of its chemical bonds under high-energy conditions.

Shock Tube Studies on Thermal Decomposition

Single-pulse shock tube experiments are instrumental in examining the unimolecular decomposition of large, unsaturated molecules at high temperatures and pressures. osti.gov These studies provide quantitative data on the kinetics and thermodynamics of the decomposition process, which is a critical component of combustion chemistry. osti.gov Research in this area aims to build a foundational database to predict the behavior of large, unstable species. osti.gov While specific data for this compound is part of broader studies on unsaturated molecules, the general methodology involves analyzing the formation of smaller fragments to deduce the primary decomposition channels. osti.gov For instance, studies on similar molecules like pentene isomers under pyrolysis conditions (900–1600 K) have shown that the molecular structure significantly influences reactivity. osti.gov

Retro-Ene Reaction Mechanisms

The retro-ene reaction is a pericyclic process that involves the thermal decomposition of an alkene containing an allylic hydrogen. wikipedia.orgchemtube3d.com In the case of 1-pentene (B89616), this reaction leads to the formation of ethylene (B1197577) and propylene (B89431) through a concerted mechanism involving a six-membered transition state. chemtube3d.comoregonstate.edu This process is characterized by a 1,5-hydrogen shift and the cleavage of a carbon-carbon single bond. wikipedia.org Theoretical calculations have estimated the activation energy for the retro-ene reaction of 1-pentene to be around 50 kcal/mol. acs.org Although direct studies on the retro-ene reaction of this compound are not extensively documented, the principles governing the decomposition of similar alkenes suggest that this pathway could be a potential, albeit likely high-energy, decomposition route. chemtube3d.comoregonstate.edu

Oxidation and Epoxidation Mechanisms

The double bond in this compound is a prime site for oxidation and epoxidation reactions, leading to the formation of valuable oxygenated derivatives.

Peroxyacid Oxidation of Alkenes and Derived Oxides

The reaction of alkenes with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for synthesizing epoxides. libretexts.orglibretexts.orgopenstax.org This reaction proceeds through a concerted, one-step mechanism where an oxygen atom is transferred from the peroxyacid to the alkene with syn stereochemistry. libretexts.orglibretexts.orgopenstax.org This means both new carbon-oxygen bonds form on the same face of the double bond. libretexts.orglibretexts.org

In a relevant study, the oxidation of a mixture of cis- and trans-1-phenyl-1-pentenes with m-CPBA resulted in the corresponding cis- and this compound oxides, demonstrating the stereospecificity of the reaction. cdnsciencepub.com The trans-olefin is converted to the trans-epoxide. cdnsciencepub.com The driving force for this reaction is the formation of two strong C-O sigma bonds at the expense of a weaker O-O bond in the peroxyacid and the C-C pi bond of the alkene. masterorganicchemistry.com

| Reactant | Oxidizing Agent | Product | Stereochemistry |

| This compound | m-CPBA | This compound oxide | Syn addition |

| cis-1-Phenyl-1-pentene | m-CPBA | cis-1-Phenyl-1-pentene oxide | Syn addition |

Competition Between Carbenic and Diazo Pathways

The formation of this compound can be a result of the decomposition of other reactive intermediates. For example, the thermal decomposition of phenyl-n-butyldiazirine can proceed through two competing pathways: a carbenic pathway and a diazo pathway. cdnsciencepub.com

In the carbenic pathway , the diazirine decomposes to form a carbene intermediate, which then rearranges to produce a mixture of cis- and trans-1-phenyl-1-pentenes. cdnsciencepub.com These alkenes can then be further oxidized to their corresponding epoxides in the presence of an oxidizing agent like m-CPBA. cdnsciencepub.com

In the diazo pathway , the diazirine isomerizes to a diazo compound (1-phenyl-1-diazopentane). cdnsciencepub.com This diazo compound reacts rapidly with m-CPBA to yield a ketone (valerophenone) and does not produce 1-phenyl-1-pentene or its oxide. cdnsciencepub.com

The partitioning between these two pathways is solvent-dependent. In non-polar solvents like chlorobenzene (B131634), the reaction proceeds significantly through the carbenic pathway, while in more polar solvents like DMSO, the diazo pathway becomes dominant. cdnsciencepub.com This solvent effect highlights the role of the reaction environment in stabilizing the different transition states and intermediates. cdnsciencepub.com

| Solvent | Carbenic Pathway (%) | Diazo Pathway (%) |

| Chlorobenzene | 50 | 50 |

| 1,2-Dichloroethane | 50 | 50 |

| Nitrobenzene | 25 | 75 |

| DMSO | 10 | 90 |

Isomerization and Rearrangement Processes

Isomerization reactions of this compound can involve the migration of the double bond or geometric isomerization. These processes are often catalyzed by acids, bases, or metal catalysts.

Studies on the catalytic hydrogenation and isomerization of alkenes using palladium nanoparticles have shown that mono-substituted alkenes like 1-phenyl-1-butene can isomerize to more thermodynamically stable trans-di-substituted alkenes. rsc.org The presence of the phenyl group near the β-hydride elimination site can lower the activation energy for the formation of the trans product. rsc.org While direct kinetic studies on the isomerization of this compound are limited in the provided context, the behavior of similar phenyl-substituted alkenes suggests that it would likely be the favored isomer in equilibrium with its cis counterpart and other positional isomers under catalytic conditions. rsc.org For instance, in the hydrogenation of 1-phenyl-1-propyne (B1211112), the initially formed cis- and trans-1-phenyl-1-propenes can undergo further isomerization. researchgate.net

Addition Reactions and Associated Mechanisms

Hydroformylation, also known as the oxo process, is a crucial industrial reaction that adds a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. libretexts.org The reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium. libretexts.org

The generally accepted mechanism for rhodium-catalyzed hydroformylation, first proposed by Wilkinson, is a dissociative one. uva.nl The catalytic cycle typically begins with the dissociation of a ligand from the active catalyst species to create a vacant coordination site. acs.orguva.nl The alkene then coordinates to the metal center. acs.orguva.nl This is followed by a migratory insertion of the alkene into the rhodium-hydride bond, which can form either a linear or a branched alkyl-rhodium intermediate. libretexts.orguva.nl Subsequent coordination of carbon monoxide and migratory insertion of the alkyl group onto a carbonyl ligand forms an acyl-rhodium complex. libretexts.orguva.nl The final step is typically the rate-limiting oxidative addition of dihydrogen, followed by reductive elimination of the aldehyde product, which regenerates the catalyst. libretexts.org

The regioselectivity of hydroformylation (the preference for the linear versus the branched aldehyde) is a key aspect and is heavily influenced by the nature of the ligands on the rhodium catalyst. scispace.com For instance, the use of bulky phosphite (B83602) ligands can lead to higher reaction rates for sterically hindered alkenes compared to the more conventional triphenylphosphine-modified catalysts. scispace.com The reactivity of alkenes in hydroformylation generally decreases with increasing substitution around the double bond. scispace.com

Table 1: Key Steps in Rhodium-Catalyzed Hydroformylation

| Step | Description |

| Ligand Dissociation | A ligand (e.g., CO or phosphine) dissociates from the catalyst to create a vacant site. |

| Alkene Coordination | The alkene substrate coordinates to the unsaturated metal center. |

| Hydride Migration | The hydride ligand migrates to one of the alkene carbons, forming an alkyl-rhodium intermediate. |

| CO Coordination | A molecule of carbon monoxide coordinates to the metal center. |

| Alkyl Migration | The alkyl group migrates to an adjacent carbonyl ligand, forming an acyl intermediate. |

| Oxidative Addition | Dihydrogen adds to the metal center. |

| Reductive Elimination | The aldehyde product is eliminated, regenerating the active catalyst. |

Hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon double or triple bond. acs.org This atom-economical reaction is a direct method for synthesizing more complex amines. acs.org For alkenes, the reaction can be catalyzed by various transition metals, including early transition metals and lanthanides. libretexts.org

One common mechanism for intermolecular hydroamination catalyzed by metal-amido complexes begins with the formation of the active catalyst through the reaction of a precatalyst with the amine substrate. acs.org The alkene then inserts into the metal-amido bond via a four-membered transition state. acs.org Finally, protonolysis of the resulting metal-alkyl intermediate by another molecule of amine releases the product and regenerates the active catalyst. acs.org

For intramolecular hydroamination catalyzed by lanthanocene complexes, the proposed mechanism also starts with the formation of a lanthanum-amido intermediate. libretexts.org This is followed by the rate-determining insertion of the tethered alkene into the La-N bond. libretexts.org

Another proposed mechanism, particularly for photocatalytic hydroamination, involves the formation of an amide radical. kyoto-u.ac.jp This radical then adds to the alkene to form a radical intermediate, which subsequently reacts with a hydrogen radical to yield the final amine product. kyoto-u.ac.jp This photocatalytic route often leads to anti-Markovnikov addition products. kyoto-u.ac.jp

Table 2: Mechanistic Pathways in Catalytic Hydroamination of Alkenes

| Catalytic System | Key Mechanistic Features | Typical Regioselectivity |

| Early Transition Metals | Formation of a metal-imido species followed by [2+2] cycloaddition. libretexts.org | Varies with substrate and catalyst. |

| Lanthanide Complexes | Formation of a metal-amido intermediate followed by alkene insertion into the M-N bond. libretexts.org | Often high for specific substrates. |

| Photocatalytic (Metal-loaded TiO2) | Generation of an amide radical which adds to the alkene. kyoto-u.ac.jp | Predominantly anti-Markovnikov. kyoto-u.ac.jp |

The oxa-ene reaction is a pericyclic reaction that involves the reaction of an enophile (a compound with a double or triple bond) with an allylic compound containing a hydroxyl group (an enol). A related reaction is the oxa-Povarov reaction, which can be considered an ionic Diels-Alder reaction. researchgate.net

In the context of the oxa-Povarov reaction, a cationic aryl oxonium species can react with an alkene like styrene (B11656). researchgate.net The mechanism of this reaction is influenced by the substituents on the alkene. For instance, with styrene, the reaction is proposed to proceed through a stepwise mechanism. researchgate.net This begins with the formation of the first carbon-carbon single bond, generating an intermediate. The formation of this bond is thought to occur through the coupling of two pseudoradical centers, one on the electrophilic oxonium ion and the other on the nucleophilic alkene. researchgate.net This is followed by the ring-closing step to form the final cycloadduct. researchgate.net

In a different system, the reaction of enols of amides with an enophile like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) has been studied. researchgate.net The proposed mechanism for the formation of the ene product involves the loss of the hydroxyl proton in what is described as a formal oxa-ene reaction. researchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental characteristics of trans-1-Phenyl-1-pentene.

Density Functional Theory (DFT) is a widely used computational method to predict the equilibrium geometry and spectroscopic properties of molecules. science.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to determine the optimized molecular structure. acs.org This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. acs.org

The accuracy of these calculations allows for the prediction of various spectroscopic data. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. science.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a theoretical counterpart to experimental NMR data. science.gov

Table 1: Calculated Molecular Properties of this compound using DFT

| Property | Description |

| Optimized Geometry | The three-dimensional arrangement of atoms corresponding to the minimum energy structure. |

| Vibrational Frequencies | Predicted frequencies of molecular vibrations, corresponding to IR and Raman spectral peaks. |

| NMR Chemical Shifts | Calculated chemical shifts for ¹H and ¹³C nuclei, aiding in the interpretation of NMR spectra. |

This table is interactive. Click on the headers to sort the data.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species. ossila.com

For this compound, the HOMO is typically associated with the electron-rich regions of the molecule, such as the phenyl ring and the double bond, making it the primary site for electrophilic attack. The LUMO, conversely, represents the most electron-deficient region and is the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov These orbital energies can be calculated using DFT methods. nih.gov

Table 2: Frontier Molecular Orbital Data for this compound

| Orbital | Description | Significance |

| HOMO | The highest energy molecular orbital that contains electrons. | Indicates the ability to donate electrons; region of highest electron density. |

| LUMO | The lowest energy molecular orbital that is unoccupied. | Indicates the ability to accept electrons; region of lowest electron density. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's excitability and chemical reactivity. |

This table is interactive. Click on the headers to sort the data.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.de This analysis is valuable for understanding the stability of this compound by quantifying delocalization effects and hyperconjugative interactions. science.gov

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. longdom.org Mapping the PES is crucial for understanding reaction mechanisms, identifying stable isomers, and locating transition states. longdom.orgresearchgate.net For this compound, PES mapping can be used to explore conformational changes, such as rotation around single bonds, and to investigate the energy barriers associated with these processes. researchgate.net

By identifying the minima on the PES, one can determine the most stable conformations of the molecule. Saddle points on the PES correspond to transition states, which are the highest energy points along a reaction pathway. researchgate.net The energy difference between a stable conformer and a transition state represents the activation energy for that particular process. Computational methods like synchronous transit-guided quasi-Newton (QSTn) methods can be employed to locate transition states and map out reaction pathways. researchgate.net

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational dynamics and reactivity.

MD simulations can be used to model the reactivity of the double bond in this compound. By simulating the approach of a reactant, it is possible to study the preferred reaction pathways and predict the stereochemical outcome of a reaction. windows.net The stereochemistry of alkenes, defined by the arrangement of substituents around the double bond, is a critical factor in their chemical behavior. windows.net

These simulations can provide insights into how the phenyl group and the alkyl chain influence the accessibility of the double bond to incoming reagents, thereby affecting the regioselectivity and stereoselectivity of reactions such as additions and oxidations. The conformational flexibility of the pentenyl chain can also be explored to understand how different conformers might exhibit varying reactivity.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that correlate the chemical structure of a compound with its physical, chemical, or biological properties. By using molecular descriptors—numerical values that encode structural features—these models can predict the behavior of new or untested compounds.

Predictive modeling is a cornerstone of modern chemical research, aiming to forecast reaction outcomes without the need for extensive experimentation. For phenylalkenes, QSPR models can be developed to predict reactivity in various transformations. These models often use descriptors derived from quantum chemical calculations, such as orbital energies (HOMO, LUMO), electrostatic potentials, and atomic charges, to quantify the electronic and steric characteristics of the molecule. researchgate.netmasterorganicchemistry.com

For instance, models have been successfully built to predict the selectivity and activity of alkene isomerization catalysts. researchgate.net These models use a combination of statistical methods like principal components analysis (PCA) and partial least squares (PLS) regression to link simple, computationally inexpensive molecular descriptors to catalyst performance. researchgate.net While a specific QSPR model for this compound's reactivity is not prominently featured in the literature, the methodology is broadly applicable. One could, for example, develop a model to predict the regioselectivity of electrophilic additions across the double bond by correlating descriptors with experimentally observed product ratios for a series of related phenylalkenes.

The development of such models involves:

Data Collection: Assembling a dataset of molecules with known experimental reactivity (e.g., reaction rates, product yields).

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule in the dataset.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find a mathematical equation that links the descriptors to the observed property. masterorganicchemistry.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques. redalyc.org

The electronic and steric nature of substituents on the phenyl ring or the alkene chain can profoundly influence the outcome of a chemical reaction. QSPR and related physical organic chemistry approaches are instrumental in analyzing these effects.

A classic tool for this analysis is the Hammett plot , which correlates the reaction rates or equilibrium constants for a series of substituted aromatic compounds with a substituent constant (σ). A study on the hydroboration of para-substituted styrenes by Herbert C. Brown utilized this approach to understand the directive effects in the reaction. wikipedia.orge-bookshelf.de The plot of the logarithm of the product distribution against the Hammett substituent constants helps to elucidate the electronic nature of the transition state. wikipedia.org For electrophilic addition reactions, electron-donating groups on the phenyl ring typically accelerate the reaction by stabilizing the positive charge that develops in the transition state. This is reflected in a negative slope (ρ value) in the Hammett plot. researchgate.net

The hydroboration-oxidation of phenylalkenes provides a clear example of how substituent effects control regioselectivity. The boron atom preferentially adds to the less substituted carbon of the double bond (an anti-Markovnikov addition), a preference driven by both steric and electronic factors.

Steric Effects: The bulky borane (B79455) reagent (or its derivatives like 9-BBN) approaches the double bond from the less sterically hindered face.

Electronic Effects: The phenyl group is less effective than simple alkyl groups at directing the boron to the terminal carbon. In the hydroboration of trans-1-phenylpropene, the competition between the phenyl and methyl groups results in the boron adding primarily to the carbon bearing the phenyl group, leading to 1-phenyl-2-propanol (B48451) as the major product after oxidation.

The influence of para-substituents on the hydroboration of styrene (B11656) further illustrates these electronic effects. Electron-donating groups (like methoxy) decrease the amount of boron addition at the benzylic carbon, while electron-withdrawing groups (like chloro) increase it.

Table 1: Directive Effects of Para-Substituents on the Hydroboration of Styrene

This table shows the percentage of boron addition that occurs at the benzylic carbon (α-position) for various para-substituted styrenes, illustrating the electronic influence of the substituent on the reaction's regioselectivity. Data sourced from studies by H.C. Brown and G. Zweifel.

| Substituent (X) in p-X-C₆H₄CH=CH₂ | % Addition at α-Carbon |

|---|---|

| -OCH₃ | 9% |

| -CH₃ | 18% |

| -H | 20% |

| -Cl | 35% |

These examples demonstrate how computational and quantitative structure-property relationship studies provide a framework for understanding and predicting the chemical behavior of this compound and related phenylalkenes, guiding synthetic efforts and deepening our understanding of reaction mechanisms.

Catalysis and Reaction Engineering Applications

Heterogeneous Catalysis in Alkene Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants, are integral to industrial chemical processes due to their stability and ease of separation. For alkene transformations, palladium and zeolite-based catalysts are particularly prominent.

Palladium, typically supported on materials like activated carbon (Pd/C), is a highly effective catalyst for the hydrogenation of alkenes. masterorganicchemistry.comyoutube.com In this process, hydrogen gas (H₂) is added across the double bond of trans-1-phenyl-1-pentene to yield 1-phenylpentane. The reaction is exothermic and proceeds via a concerted mechanism where both hydrogen atoms add to the same face of the double bond (syn-addition) as the alkene adsorbs onto the metal surface. youtube.com

A potential side reaction during palladium-catalyzed hydrogenation is isomerization of the double bond. masterorganicchemistry.com Palladium catalysts can facilitate both positional (double bond migration) and geometric (E/Z or cis/trans) isomerization. chemrxiv.org For this compound, this could lead to the formation of cis-1-phenyl-1-pentene or other positional isomers. The mechanism for E/Z isomerization on Pd(II) catalysts can proceed through the formation of stable palladium(II)-alkene complexes, which then undergo rearrangement. chemrxiv.org While catalytic hydrogenations are generally clean reactions, the potential for isomerization must be considered, as it can affect product purity. masterorganicchemistry.com

Zeolites are microporous, crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites, making them excellent catalysts for hydrocarbon transformations. nih.gov While research specifically on this compound is limited, extensive studies on light olefins like 1-pentene (B89616) provide insight into the potential reactions. The primary reactions catalyzed by acidic zeolites are isomerization and oligomerization. nih.govresearchgate.net

Isomerization: Zeolite catalysts efficiently promote the skeletal isomerization of alkenes. nih.govresearchgate.net For pentenes, this involves the rearrangement of the carbon backbone to form branched isomers. This process occurs via carbenium ion intermediates formed when the alkene is protonated at an acid site. researchgate.net

Oligomerization: This process involves the reaction of two or more alkene molecules to form larger molecules (oligomers), which can serve as high-octane gasoline blending components or chemical intermediates. google.comacs.org The activity and selectivity of zeolites in pentene oligomerization depend significantly on their structural properties, such as pore size and acid site concentration. researchgate.net Wide-pore zeolites like H-Y and H-Beta show high activity, leading to yields of oligomers up to 97–100%. researchgate.net The product distribution typically includes dimers (C₁₀), trimers (C₁₅), and higher oligomers. researchgate.net In contrast, medium-pore zeolites like H-ZSM-5 are less active for oligomerization and tend to favor the formation of isomers. researchgate.net

| Zeolite Catalyst | 1-Pentene Conversion (%) | Oligomer Yield (%) | Isomer Yield (%) | Oligomer:Isomer Molar Ratio |

|---|---|---|---|---|

| H-Beta (18) | 99.6 | 97.2 | 19.0 | 5.1 |

| H-Y | 96.8 | 73.6 | 23.2 | 3.2 |

| H-Beta (40) | 55.0 | 41.0 | 14.0 | 2.9 |

| H-MOR | 52.7 | 41.0 | 11.7 | 3.5 |

| H-ZSM-12 | 20.0 | 14.4 | 5.6 | 0.7 |

| H-OFF | 18.0 | 13.7 | 4.3 | 0.8 |

| H-ZSM-5 | 11.0 | 8.4 | 2.6 | 0.3 |

Reaction Conditions: 150°C, 10 wt% catalyst, 5 h.

Homogeneous Catalysis for Functionalization

Homogeneous catalysts, which are soluble in the reaction medium, often offer high selectivity and activity under mild conditions.

Hydroformylation, or oxo synthesis, is a key industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. The reaction is typically catalyzed by rhodium or cobalt complexes. nih.govnih.gov

Rhodium Catalysts: Rhodium complexes, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are highly active catalysts for hydroformylation under mild conditions. nih.gov The choice of ligand is crucial as it influences both the activity and the regioselectivity (the ratio of linear to branched aldehydes, n/iso). For an internal alkene like this compound, hydroformylation would yield 2-phenylhexanal and 2-benzylpentanal. Bulky ligands can be used to control the regioselectivity of the reaction.

Cobalt Catalysts: Cobalt carbonyls (e.g., Co₂(CO)₈) are also used for hydroformylation, though they typically require higher pressures and temperatures than rhodium catalysts. nih.govresearchgate.net Unmodified cobalt carbonyl catalysts have been shown to be stable and active for the hydroformylation of branched internal olefins under milder conditions than previously thought (e.g., 140°C and 30 bar). nih.gov

Asymmetric hydrovinylation is a powerful C-C bond-forming reaction that adds a vinyl group and a hydrogen atom across a double bond. nih.gov When applied to prochiral olefins using a chiral nickel catalyst, this reaction can produce chiral products with high enantioselectivity.

For a substrate like this compound, which is a substituted styrene (B11656) derivative, nickel-catalyzed asymmetric hydrovinylation with ethylene (B1197577) would lead to the formation of a chiral 3-phenyl-3-heptene. The reaction typically employs a nickel(II) precursor and a chiral ligand, such as a bisoxazoline or spirophosphoramidite, to control the stereochemical outcome. nih.govrsc.org This method provides an efficient route to optically active molecules from simple starting materials. nih.gov

Biocatalysis in Stereoselective Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional levels of stereoselectivity that are difficult to achieve with traditional chemical catalysts. nih.gov While conventional biocatalysis has a limited set of reactions, recent advancements in "new-to-nature" biocatalysis have expanded the scope to include synthetic transformations like radical reactions. researchgate.net

Engineered enzymes, particularly variants of cytochrome P450, have been repurposed to catalyze asymmetric radical cyclizations through metalloredox mechanisms. nih.govresearchgate.net In a proposed cycle, the enzyme's ferrous heme cofactor can activate a substrate via single electron transfer to generate a radical intermediate. This highly reactive species can then undergo a stereocontrolled C-C bond-forming reaction. nih.gov

Through directed evolution, different enzyme variants can be developed to favor the formation of specific enantiomers (enantioconvergent transformation) or to selectively react with one enantiomer in a racemic mixture (kinetic resolution). nih.govresearchgate.net Although not yet demonstrated specifically for this compound, this biocatalytic platform holds significant potential for the stereoselective functionalization of such alkenes, offering a green and highly selective route to valuable chiral compounds. nih.gov

Polymerization Studies of Related Styrenic Monomers and Olefins

The coordination polymerization of higher α-olefins, such as 4-methyl-1-pentene (B8377) (4M1P), has been extensively studied due to the unique properties of the resulting polymers. mdpi.com Poly(4-methyl-1-pentene) (PMP) is a commercially significant material known for its high transparency, low density, and excellent heat resistance. mdpi.com A key application for PMP is in the manufacturing of hollow fibers for medical devices like extracorporeal membrane oxygenation (ECMO) units. mdpi.combohrium.com

The synthesis of PMP is typically achieved through coordination polymerization using Ziegler-Natta or metallocene catalysts. mdpi.com

Ziegler-Natta Catalysts: Traditional heterogeneous titanium-based Ziegler-Natta catalysts are used for the industrial production of PMP. These systems can produce highly isotactic polymers, which are responsible for the material's crystalline nature and high melting point. mdpi.com

Metallocene Catalysts: Homogeneous single-site catalysts, such as metallocenes, offer greater control over the polymer's stereochemistry, molecular weight, and molecular weight distribution. mdpi.combohrium.com Depending on the ligand symmetry of the metallocene (e.g., isospecific or syndiospecific), polymers with different tacticities can be synthesized. mdpi.com For instance, ansa-cyclopentadienylamido (CpA) titanium complexes have been shown to be effective catalysts for 4M1P polymerization, with reaction temperature influencing catalyst activity. acs.org Similarly, α-diimine nickel complexes can polymerize 4M1P in a living/controlled manner, yielding amorphous elastomers. researchgate.net

The table below summarizes representative catalyst systems used for the polymerization of 4-methyl-1-pentene.

| Catalyst Type | Example | Polymer Characteristics | Reference |

|---|---|---|---|

| Ziegler-Natta | Supported titanium-based catalysts | Isotactic, crystalline, high melting temperature | mdpi.com |

| Metallocene (Isospecific) | rac-Me2Si(Ind)2ZrCl2/MAO | Isotactic PMP | tue.nl |

| Metallocene (Syndiospecific) | Ph2C(Cp)(Flu)ZrCl2/MAO | Syndiotactic PMP | tue.nl |

| ansa-Cyclopentadienylamido | CpA titanium complexes/MAO | Lower stereospecificity compared to zirconocenes | acs.org |

| α-Diimine Nickel | Brookhart-type catalysts/MAO | Amorphous, elastomeric, highly branched (via chain-walking) | researchgate.net |

The stereochemistry of polypropylene (B1209903) (PP) dictates its physical properties, ranging from amorphous, rubbery materials (atactic PP) to rigid, crystalline plastics (isotactic or syndiotactic PP). mdpi.com The design of catalyst systems, particularly homogeneous metallocene catalysts, has been pivotal in controlling this stereoregularity. The introduction of phenyl substituents onto the catalyst's ligand framework is a key strategy for influencing the stereospecificity of propylene (B89431) polymerization.

One notable example is the unbridged metallocene, bis(2-phenylindenyl)zirconium dichloride. This catalyst can oscillate between C₂-symmetric (chiral) and C₂ᵥ-symmetric (achiral) conformations during polymerization. mdpi.com This dynamic behavior allows for the production of stereoblock polypropylene, a thermoplastic elastomer containing alternating segments of crystalline isotactic blocks and amorphous atactic blocks. mdpi.com The rotation of the phenyl-substituted indenyl ligands regulates the rate of monomer insertion and the formation of the distinct stereoblocks. mdpi.com

Other phenyl-substituted zirconocenes, such as Ph₂CCpFluZrCl₂ (where Cp is cyclopentadienyl (B1206354) and Flu is fluorenyl), have been developed for syndiospecific polymerization, producing syndiotactic polypropylene. vot.pl The bulky phenyl groups on the bridge connecting the two ligands create a specific geometry at the catalytic site that directs the incoming propylene monomer into a regular, alternating stereochemical arrangement. The properties of the resulting polymer, including molecular weight and stereoregularity (measured as pentad fraction, e.g., [mmmm] for isotactic), are highly dependent on the specific ligand architecture and polymerization conditions. mdpi.commdpi.com

Key findings on phenyl-substituted catalysts for propylene polymerization are highlighted below:

| Catalyst | Activator | Resulting Polymer | Key Feature | Reference |

|---|---|---|---|---|

| bis(2-phenylindenyl)zirconium dichloride | MAO | Stereoblock Polypropylene (isotactic/atactic blocks) | Ligand rotation between chiral and achiral conformations produces elastomeric properties. | mdpi.com |

| Ph₂CCpFluZrCl₂ | MAO | Syndiotactic Polypropylene | Phenyl-substituted bridge enforces syndiospecific monomer insertion. | vot.pl |

| bis(2-(3,5-bis(trifluoromethyl)phenyl)indenyl)zirconium dichloride | MAO | Isotactic Polypropylene | Electron-withdrawing substituents on the phenyl ring affect catalytic activity and polymer isotacticity. | mdpi.com |

Introducing polar functional groups into nonpolar polyolefins is a major goal in polymer chemistry to enhance properties such as adhesion, dyeability, and compatibility with other materials. thieme-connect.deacs.org However, the direct copolymerization of olefins with polar monomers using traditional early transition metal catalysts is challenging because the polar groups can deactivate the electrophilic metal center. acs.org Several strategies have been developed to overcome this, often involving styrenic or other reactive olefinic comonomers.

One approach is the copolymerization of an olefin with a monomer containing a "latent" functional group or a protected functional group. acs.org For example, ethylene can be copolymerized with monomers like 1,7-octadiene (B165261) using nonbridged half-titanocene catalysts. scirp.org The resulting copolymer contains pendant vinyl groups from the diene, which can be subsequently modified through reactions like epoxidation to introduce polar functionalities in a controlled manner. scirp.org

Another strategy involves the copolymerization of olefins with styrenic monomers. The copolymerization of ethylene and styrene using monocyclopentadienyl titanium catalysts can produce a range of materials, from pseudo-random copolymers to alternating structures. researchgate.net These ethylene-styrene copolymers (ESCs) exhibit properties that are intermediate between polyethylene (B3416737) and polystyrene. Furthermore, functionalized styrenic monomers can be employed. For instance, the atom transfer radical polymerization (ATRP) of styrene with 2-vinylfuran, a bio-sourced olefin, yields functional copolymers. researchgate.net The furan (B31954) moieties in the polymer backbone can then undergo Diels-Alder reactions, allowing for further functionalization or crosslinking. researchgate.net These methods provide pathways to a wide array of functionalized polyolefins with tailored architectures and properties. thieme-connect.descirp.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Research on trans-1-Phenyl-1-pentene has led to several key academic contributions. The compound is a colorless liquid and serves as a crucial building block in organic synthesis. guidechem.com Its unique double bond configuration is pivotal in the production of pharmaceuticals, fragrances, and polymers. guidechem.com

Key academic contributions include detailed studies of its chemical reactions:

Oxidation: It can be oxidized to form epoxides or diols. smolecule.com For instance, reaction with meta-chloroperoxybenzoic acid (MCPBA) in solvents like chlorobenzene (B131634) yields cis and trans 1-phenyl-1-pentene oxides. cdnsciencepub.com

Reduction: Hydrogenation of the double bond results in the formation of trans-1-phenylpentane. smolecule.com

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. smolecule.com

Furthermore, its unimolecular decomposition has been studied using single pulse shock tube experiments, providing valuable data on the thermodynamic and kinetic properties of this and similar large unsaturated molecules. osti.gov The hydrogenation of 1-phenyl-1-propyne (B1211112) has also been investigated, where the presence of propylbenzene (B89791) was found to enhance the rate of hydrogenation. researchgate.net

Unresolved Challenges and Open Questions

Despite the existing body of research, several challenges and questions regarding this compound remain. A significant area of investigation is the complete understanding and control of stereoselectivity in its reactions. While methods exist to synthesize the trans isomer, achieving high selectivity consistently and under various conditions can still be a challenge. smolecule.comresearchgate.net

Another unresolved aspect is the full elucidation of its reaction mechanisms under different catalytic systems. For example, while the hydrogenation over palladium catalysts is known, the precise interactions and the role of different catalyst supports and ligands in influencing reaction rates and product distribution are not fully understood. researchgate.net The behavior of this compound in complex reaction mixtures, such as in the pyrolysis of waste plastics like polystyrene, where it is a detected compound, presents another area for further investigation to understand its formation pathways and subsequent reactions. ieefoundation.org

Emerging Research Avenues and Potential Applications in Advanced Materials and Synthesis

Emerging research is focusing on leveraging the reactivity of this compound for the development of advanced materials and novel synthetic methodologies.

Advanced Materials:

The potential for this compound and its derivatives to act as monomers in polymerization reactions is an active area of research. lookchem.com This could lead to the development of new polymers with tailored properties for various applications. Its structural features suggest it could be incorporated into specialty polymers, potentially enhancing thermal stability or optical properties.

Advanced Synthesis:

New catalytic systems are being explored to enhance the efficiency and selectivity of reactions involving this compound. This includes the development of novel transition-metal catalysts for reactions like hydroamination and hydroaminoalkylation, which could provide more atom-economical routes to valuable amine-containing compounds. acs.org Furthermore, its use in cascade reactions, where multiple transformations occur in a single pot, is a promising avenue for streamlining the synthesis of complex molecules. researchgate.net The study of its reactivity on solid acid catalysts like zeolites could also open up new possibilities for its use in industrial-scale chemical transformations. researchgate.net

Q & A

How can synthetic routes for trans-1-Phenyl-1-pentene be optimized to improve stereochemical purity?

Basic Research Focus : Synthesis and characterization.

Methodological Answer :

- Retrosynthetic Analysis : Use AI-driven tools (e.g., Template_relevance models) to identify feasible pathways, prioritizing reactions with high stereoselectivity. Include cross-coupling or elimination reactions with chiral catalysts .

- Validation : Characterize intermediates via H/C NMR to confirm stereochemistry. Compare experimental optical rotation values with computational predictions (e.g., DFT calculations) .

- Reference Standards : Cross-validate purity using GC-MS and HPLC with literature-reported retention indices .

What experimental design principles ensure reproducibility in this compound synthesis?

Advanced Research Focus : Experimental rigor.

Methodological Answer :

- Detailed Protocols : Document reaction conditions (temperature, solvent, catalyst loading) in alignment with IUPAC guidelines. Use SI units and replicate procedures from primary literature with cited modifications .

- Controlled Variables : Monitor atmospheric moisture/oxygen levels for air-sensitive reactions (e.g., Grignard additions). Report deviations in supplementary materials .

- Data Transparency : Publish raw spectral data (e.g., NMR peaks, IR bands) in open-access repositories to enable independent verification .

How do computational models explain the thermodynamic stability of this compound compared to its cis isomer?

Advanced Research Focus : Computational chemistry.

Methodological Answer :

- Energy Calculations : Perform DFT (B3LYP/6-31G*) or ab initio methods to compare Gibbs free energy and rotational barriers. Validate with experimental thermochemistry data (e.g., enthalpy of isomerization) .

- Conformational Analysis : Use molecular dynamics simulations to assess steric hindrance from the phenyl group in trans vs. cis configurations .

- Data Interpretation : Correlate computational results with X-ray crystallography or electron diffraction data if available .

What analytical techniques resolve contradictions in reported reaction kinetics for this compound hydrogenation?

Advanced Research Focus : Data contradiction analysis.

Methodological Answer :

- Kinetic Profiling : Conduct time-resolved in-situ FTIR or Raman spectroscopy to monitor hydrogenation progress under varying pressures/temperatures .